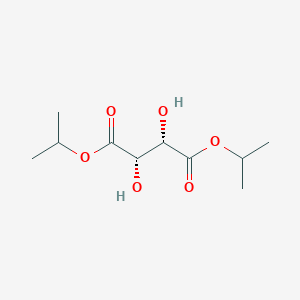
2-(4-(1-甲基丙基)苯基)丙酸
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
医药参考标准
该化合物用作药物测试中的参考标准,特别是用于镇痛药物的质量控制 . 它作为方法验证和稳定性测试的关键组成部分,确保药物符合所需的纯度和效力标准。
毒理学研究
在毒理学中,2-(4-(1-甲基丙基)苯基)丙酸用作杂质标准,以评估布洛芬的安全性 . 它有助于识别潜在的毒性作用并确定治疗使用时的安全剂量水平。
分析开发
该化合物用于分析开发中的定性和定量分析 . 它明确的特性使其适合于校准仪器和开发新的分析方法。
非甾体抗炎药 (NSAID) 研究
作为与布洛芬结构相关的化合物,它用于研究以了解药物的作用机制,例如其与环氧合酶的相互作用 . 这项研究有助于开发更有效和更安全的非甾体抗炎药。
分子相互作用研究
研究人员使用该化合物来剖析布洛芬和相关化合物凝聚相中的分子间相互作用,如氢键和色散力 . 这些研究提供了对非甾体抗炎药的结构成分和分子行为的见解。
食品和饮料质量控制
在食品和饮料行业,2-(4-(1-甲基丙基)苯基)丙酸用作质量控制测试的二级标准 . 它通过检测任何杂质或污染物,确保产品符合健康和安全法规。
高分辨率旋转光谱
该化合物使用高分辨率旋转光谱进行研究,以了解布洛芬的微溶剂化复合物 . 这种技术揭示了布洛芬在各种溶剂中的分子结构和相互作用,这对药物配方至关重要。
手性中心分析
鉴于布洛芬具有手性中心,涉及2-(4-(1-甲基丙基)苯基)丙酸的研究有助于研究布洛芬 R 和 S 对映异构体的药理学差异 . 这种分析对于优化手性药物的治疗效果很重要。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
作用机制
Target of Action
The primary target of 2-(4-(1-Methylpropyl)phenyl)propanoic acid, also known as ibuprofen , is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins .
Mode of Action
Ibuprofen acts as a selective COX-1 inhibitor . It inhibits the formation of prostaglandins, which are molecules responsible for several pathological processes such as cellular inflammation or pain sensitization . By blocking the catalytic active site of COX enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandin PGH2 .
Biochemical Pathways
The inhibition of COX enzymes by ibuprofen affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of these prostaglandins, thereby alleviating the associated symptoms .
Result of Action
The result of ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, ibuprofen can alleviate these symptoms. Additionally, ibuprofen has been found to inhibit cell proliferation, angiogenesis (the formation of new blood vessels), and induce cell apoptosis (programmed cell death) .
属性
IUPAC Name |
2-(4-butan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZINYEXURWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64451-76-9 | |
| Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



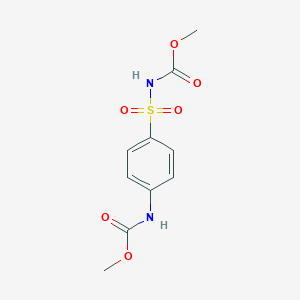
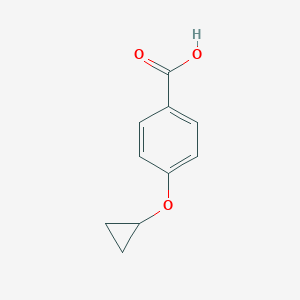
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
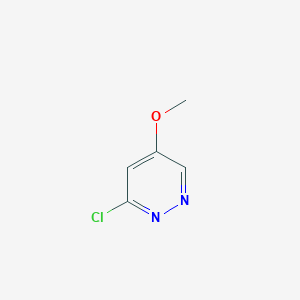

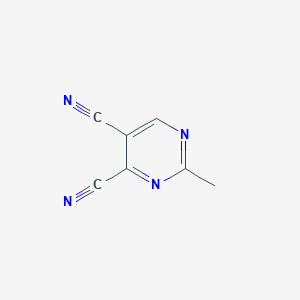
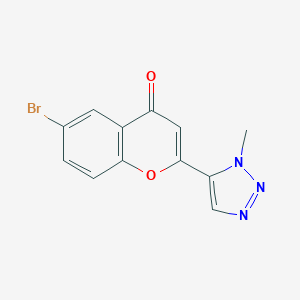

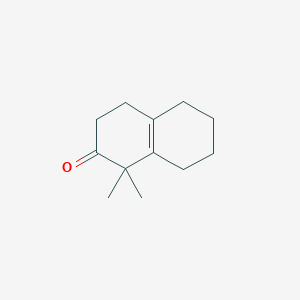
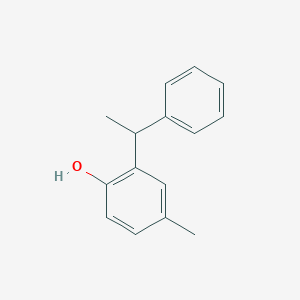
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
